molecular formula C12H12N4O2 B2714390 2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid CAS No. 13208-07-6

2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid

Cat. No.: B2714390
CAS No.: 13208-07-6
M. Wt: 244.254
InChI Key: BKXWVFXDTYNXHF-UHFFFAOYSA-N
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Description

2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid is a compound that belongs to the class of aminopyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid typically involves the reaction of 2-amino-6-methylpyrimidine with 2-aminobenzoic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to various biological effects, including the inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzoic acid stands out due to its unique combination of the aminopyrimidine and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

2-[(2-amino-6-methylpyrimidin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-7-6-10(16-12(13)14-7)15-9-5-3-2-4-8(9)11(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXWVFXDTYNXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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